molecular formula C5H3N3 B1590183 Pyridazine-3-carbonitrile CAS No. 53896-49-4

Pyridazine-3-carbonitrile

Cat. No.: B1590183
CAS No.: 53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
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Description

Pyridazine-3-carbonitrile is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for pyridazine-3-carbonitrile involves the reaction of 2-cyanopyridine with acetamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound, which can then be isolated and purified through various chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJESVVYWPFAJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545720
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53896-49-4
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?

A1: this compound derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.

Q2: How does the structure of this compound derivatives influence their metabolic stability and what is the role of electrophilicity in this context?

A2: Research indicates that the electrophilicity of this compound derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing this compound-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.

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